Propiolic Acid Sodium Salt

Description

Contextualization within Acetylenic Carboxylic Acid Chemistry

Acetylenic carboxylic acids are organic compounds that contain both a carbon-carbon triple bond (an alkyne group) and a carboxylic acid functional group. wikipedia.org Propiolic acid (HC≡CCO₂H) is the parent compound of this class. wikipedia.org The chemistry of these molecules is dominated by the reactivity of these two functional groups. The alkyne group can participate in a variety of addition reactions and is a key component in coupling reactions, while the carboxylic acid group can be converted to esters, amides, and other derivatives.

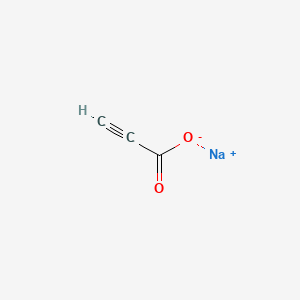

Propiolic acid sodium salt (HC≡CCO₂Na) is the deprotonated form of propiolic acid, existing as a salt. ontosight.ai This salt form is a white, crystalline powder that is highly soluble in water and stable, which facilitates its handling and use as a reagent in aqueous and biochemical systems. ontosight.ai The presence of the sodium carboxylate makes it a polyelectrolyte precursor and influences its reactivity and solubility compared to its parent acid. ontosight.airesearchgate.net The combination of the reactive alkyne and the polar carboxylate group within a small molecular frame is a defining feature that researchers exploit. ontosight.ai

A general method for synthesizing acetylenic acids involves the condensation of a lithio-alkyne with an ω-bromo-acid. tandfonline.com A specific one-step process for preparing sodium propiolate involves the reaction of liquefied acetylene (B1199291) with carbon dioxide and sodium metal. google.com

Significance in Advanced Materials and Chemical Biology

The distinct chemical properties of this compound make it a valuable tool in the development of advanced materials and for applications in chemical biology.

In materials science, propiolic acid and its salts are utilized in the synthesis of polymers. researchgate.net The polymerization of these molecules can lead to the formation of polyconjugated systems, which are of interest for their electronic and optical properties. researchgate.net Research has shown that the solid-state polymerization of propiolic acid salts is influenced by the radius of the metal ion. researchgate.net Furthermore, rhodium complexes have been used to catalyze the stereospecific polymerization of propiolic acid derivatives to create polymers with defined structures. researchgate.net These polymers have potential applications in the development of novel functional materials.

In the realm of chemical biology, this compound is particularly significant due to its terminal alkyne group, which enables it to participate in "click chemistry" reactions. ontosight.aiontosight.ai Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents, including water. tcichemicals.com The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. tcichemicals.comacs.org

This reactivity allows for the specific modification of biomolecules, a process known as bioconjugation. ontosight.ai Researchers use this compound to introduce an alkyne handle onto proteins, nucleic acids, and other biological molecules. ontosight.ai These modified biomolecules can then be "clicked" with azide-tagged probes for imaging, tracking, or purification. This has made it an important tool in pharmaceutical synthesis and biomedical research for studying the behavior and interactions of biomolecules. ontosight.aiontosight.ai For instance, it has been used as an intermediate in the synthesis of various pharmaceutical compounds, including anticancer agents and antibiotics. ontosight.ai

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₃HNaO₂ |

| Molecular Weight | 92.03 g/mol |

| Appearance | White crystalline powder |

| Solubility | Highly soluble in water |

| IUPAC Name | sodium;prop-2-ynoate |

| CAS Number | 920-38-7 |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O2.Na/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLVRCRDPVJBKL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

471-25-0 (Parent) | |

| Record name | Propiolic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60238822 | |

| Record name | Propiolic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920-38-7 | |

| Record name | Propiolic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiolic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Propiolic Acid Sodium Salt

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to propiolic acid sodium salt, typically involving acid-base chemistry or advanced electrochemical and catalytic techniques.

Salt Formation via Reaction of Propiolic Acid with Strong Bases

The most common and straightforward method for synthesizing this compound is through the neutralization reaction of propiolic acid with a strong sodium-containing base. This acid-base reaction is typically rapid and proceeds with a high yield. Commonly used strong bases include sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃).

The reaction with sodium hydroxide involves the proton of the carboxylic acid group of propiolic acid being abstracted by the hydroxide ion, forming water and the sodium salt of propiolic acid. echemi.comquora.combrainly.com

Reaction with Sodium Hydroxide: CH≡CCOOH + NaOH → CH≡CCOONa + H₂O

Similarly, sodium bicarbonate can be used as the base. In this reaction, the bicarbonate ion accepts the proton from propiolic acid to form carbonic acid, which then decomposes into carbon dioxide and water. study.comdoubtnut.comquora.com This reaction is often characterized by the effervescence of carbon dioxide gas. doubtnut.comquora.com

Reaction with Sodium Bicarbonate: CH≡CCOOH + NaHCO₃ → CH≡CCOONa + H₂O + CO₂

The choice of base can depend on the desired reaction conditions and the required purity of the final product.

Electrochemical and Catalytic Routes to Analogous Acetylenic Salts

Recent advancements in synthetic chemistry have led to the development of electrochemical and catalytic methods for the synthesis of acetylenic salts. While not always directly producing the sodium salt, these methods are crucial for the formation of the acetylenic carboxylate structure.

Electrochemical Synthesis: Electrochemical methods provide a sustainable and efficient alternative for synthesizing acetylenic compounds. nih.gov For instance, the electrochemical conversion of carbon dioxide (CO₂) in molten salts can lead to the formation of metal carbides like calcium carbide (CaC₂). acs.org These carbides can then be used to produce acetylene (B1199291), a precursor for propiolic acid. acs.org Furthermore, electrochemical oxidation is an effective way to generate benzylic cations from unfunctionalized C(sp³)–H bonds, which can then be trapped by nucleophiles like carboxylic acids to form esters. bris.ac.uk This highlights the potential of electrochemistry in activating molecules for carboxylation reactions.

Catalytic Routes: Various catalytic systems have been explored for the carboxylation of terminal alkynes with CO₂ to produce propiolic acid derivatives. mdpi.com Copper and silver-based catalysts have shown significant activity in these reactions. mdpi.com For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the C-H alkynylation of aldehydes with alkynyliodonium salts, demonstrating a metal-free approach to forming C-C bonds with acetylenic compounds. acs.org Nickel catalysts are also commonly employed for the production of acrylic acid from acetylene, a closely related process. nih.gov The development of efficient catalysts is a key area of research for improving the sustainability and selectivity of these transformations. acs.org

Precursor Compounds and Intermediate Transformations for Propiolic Acid Formation

The synthesis of propiolic acid, the direct precursor to its sodium salt, can be achieved from basic chemical feedstocks through various transformations.

Carboxylation of Calcium Carbide with Carbon Dioxide Utilizing Sodium Carbonate as an Activator

A significant pathway to propiolic acid involves the carboxylation of calcium carbide (CaC₂). Calcium carbide, produced from calcium oxide and carbon, can react with water to generate acetylene. google.comorganic-chemistry.org A more direct route to acetylenic acids involves the nucleophilic addition of calcium carbide to carbon dioxide. semanticscholar.orgresearchgate.net

Recent research has demonstrated that this reaction can be effectively carried out using sodium carbonate (Na₂CO₃) as an additive. semanticscholar.orgresearchgate.net In this process, the reactivity of calcium carbide is enhanced by the presence of catalysts and the mechanical force from methods like ball milling, leading to the formation of calcium propiolate. semanticscholar.orgresearchgate.net This intermediate can then be acidified to yield propiolic acid. researchgate.net This method represents a promising approach for utilizing CO₂ and calcium carbide as feedstocks for valuable chemicals. semanticscholar.orgresearchgate.net

The reaction between calcium chloride and sodium carbonate is also a known method for precipitating calcium carbonate, a process relevant to carbon capture and utilization. mdpi.comutah.edu

Conversion from Propiolic Acid and its Esters

Propiolic acid itself is the most direct precursor to its sodium salt. Once propiolic acid is obtained, whether through the oxidation of propargyl alcohol or the decarboxylation of acetylenedicarboxylic acid, it can be readily converted to the sodium salt via the acid-base reactions described in section 2.1.1. wikipedia.orgscientificlabs.co.ukchemicalforums.com

Propiolic acid esters can also serve as precursors. The hydrolysis of these esters, typically under basic conditions with a reagent like sodium hydroxide, will yield the sodium salt of propiolic acid and the corresponding alcohol. quora.com This saponification reaction is a standard method for converting esters to carboxylate salts.

Polymerization Chemistry and Poly Propiolic Acid Sodium Salt

Stereospecific Polymerization Mechanisms

Rhodium-based catalysts are well-established for the stereospecific polymerization of substituted acetylenes. While direct experimental data on the rhodium-catalyzed polymerization of propiolic acid sodium salt in aqueous media to form a cis-transoidal polymer is not extensively documented in publicly available literature, the principles of such catalysis on similar monomers are informative. The use of a water-soluble rhodium complex, potentially with ligands like poly(acrylic acid), could facilitate the polymerization in an aqueous environment. The coordination of the rhodium center to the acetylene (B1199291) bond of the propiolic acid salt would be the initial step, followed by insertion of the monomer into the growing polymer chain. The stereochemistry of the resulting polymer, whether cis-transoidal or trans-cisoidal, is dictated by the specific rhodium catalyst and reaction conditions employed. It is hypothesized that a cis-insertion mechanism would lead to the formation of a polymer with a predominantly cis-transoidal configuration.

Radiation-induced polymerization offers a catalyst-free method for initiating polymerization. researchgate.net The kinetic mechanisms differ significantly between the liquid and solid phases. researchgate.net

In the liquid phase , the radiation polymerization of propiolic acid has been the subject of experimental study. researchgate.net The process is typically initiated by the formation of free radicals from the monomer or solvent molecules upon exposure to ionizing radiation. The general kinetic scheme involves initiation, propagation, and termination steps. The rate of polymerization is dependent on the dose rate of the radiation and the monomer concentration. mdpi.com

In the solid phase , polymerization of propiolic acid and its salts can also be induced by radiation. researchgate.net A notable characteristic of solid-state polymerization is the influence of the crystal lattice of the monomer on the polymerization process. This can lead to the formation of polymers with a higher degree of stereoregularity and higher molecular mass compared to liquid-phase polymerization. researchgate.net The kinetics in the solid phase are more complex, often being influenced by factors such as crystal defects and the mobility of the monomer molecules within the lattice. It has been observed that the solid-state polymerization of propiolic acid salts is dependent on the radius of the metal ion. researchgate.net

| Phase | Key Kinetic Features | Expected Polymer Characteristics |

| Liquid Phase | Radical-initiated chain reaction; rate dependent on dose rate and monomer concentration. mdpi.com | Lower molecular mass, potentially less stereoregular. |

| Solid Phase | Influenced by monomer crystal lattice; potential for topochemical control. researchgate.net | Higher molecular mass, greater effective conjugation length, potentially higher stereoregularity. researchgate.net |

Poly(Propiolic Acid) Sodium Salt Architectures and Conformational Studies

The three-dimensional structure of a polymer chain, including its conformation and stereoregularity, plays a crucial role in determining its macroscopic properties.

The stereoregularity, or tacticity, of a polymer chain has a profound impact on its physical properties. quora.com For poly(propiolic acid) sodium salt, the arrangement of the carboxylic acid groups along the polymer backbone would significantly affect its ability to crystallize and its solubility.

Isotactic (substituents on the same side) and syndiotactic (substituents on alternating sides) polymers have a regular structure that allows for efficient chain packing and crystallization. This can lead to materials with higher melting points, greater mechanical strength, and lower solubility.

Atactic (substituents randomly arranged) polymers lack this regularity, resulting in an amorphous structure. Amorphous polymers are generally more soluble and have lower melting points.

The influence of stereoregularity on the properties of poly(methacrylic acid), a related polymer, has been studied, demonstrating that chain tacticity significantly affects its interaction with other molecules. nih.gov It is therefore expected that the stereoregularity of poly(propiolic acid) sodium salt would similarly govern its bulk properties. bham.ac.uk

| Tacticity | Expected Crystallinity | Expected Physical Properties |

| Isotactic | High | Higher melting point, higher strength, lower solubility. quora.com |

| Syndiotactic | High | Higher melting point, higher strength, lower solubility. quora.com |

| Atactic | Low (Amorphous) | Lower melting point, lower strength, higher solubility. quora.com |

Copolymerization Strategies Involving this compound Moieties

Copolymerization, the polymerization of two or more different monomers, is a versatile strategy to tailor the properties of the resulting polymer. While specific examples of copolymerization involving this compound are not widely reported, general strategies can be considered based on the copolymerization of other functional monomers.

One potential strategy is free-radical copolymerization . This compound could be copolymerized with other vinyl monomers, such as acrylamide (B121943) or acrylic acid, in an aqueous solution using a water-soluble initiator. The resulting copolymer would possess both the conjugated segments from the propiolic acid salt and the functional groups from the comonomer, leading to a material with a combination of properties. The reactivity ratios of the monomers would determine the distribution of the monomer units in the copolymer chain, which could range from random to alternating or blocky.

Another approach could be graft copolymerization , where chains of poly(propiolic acid) sodium salt are grown from a pre-existing polymer backbone, or vice versa. This would result in a comb-like or brush-like architecture, which can be used to modify the surface properties of materials or to create novel amphiphilic structures.

Integration with Diethynyl Aromatic Compounds for Solid Polymer Formation

The synthesis of conjugated polymers often involves the polymerization of monomers containing acetylene groups to create a backbone of alternating single and double bonds. Diethynyl aromatic compounds, such as diethynylbenzene, are utilized as building blocks for creating rigid, thermally stable, and highly conjugated polymer chains. The polymerization of these monomers can be initiated by various catalytic systems, leading to the formation of either linear or cross-linked polymer structures depending on the reaction conditions.

The integration of functional monomers like this compound into a polymerization reaction with diethynyl aromatic compounds represents a strategy to synthesize a functionalized copolymer. This process would aim to combine the desirable electronic and structural properties of the poly-diethynylarene backbone with the specific functionalities imparted by the propiolic acid salt units. The carboxylate groups (–COO⁻Na⁺) from the this compound would be incorporated as side groups along the conjugated polymer chain. Such an incorporation would be expected to modify the resulting polymer's properties, notably its solubility in polar solvents and its potential to behave as a polyelectrolyte. While the polymerization of diethynylarenes is well-documented, the specific copolymerization with this compound would be a method to create novel materials with tailored characteristics for advanced applications.

Impact on Polymer Conjugation and Electronic Properties

The polymerization of propiolic acid and its salts results in a polyene structure, which is a conjugated system of alternating double and single bonds. The extent of this conjugation has a profound impact on the polymer's electronic properties. Research indicates that the solid-state polymerization of propiolic acid can produce a polymer with a higher molecular mass and a "greater effective conjugate length".

| Effective Conjugation Length | HOMO-LUMO Bandgap | Optical Absorption | Electron Delocalization |

|---|---|---|---|

| Short | Large | Shorter Wavelengths (e.g., UV-Blue) | Low |

| Medium | Intermediate | Intermediate Wavelengths (e.g., Green-Yellow) | Moderate |

| Long | Small | Longer Wavelengths (e.g., Red-NIR) | High |

Polyelectrolyte Behavior of Poly(Propiolic Acid) Salts

Poly(propiolic acid) salts, such as the sodium salt, behave as polyelectrolytes in aqueous solutions. This behavior is due to the presence of ionizable carboxylate groups (–COO⁻Na⁺) on the repeating monomer units. In solution, these groups can dissociate, leaving a negatively charged carboxylate ion on the polymer chain and releasing the sodium counter-ion (Na⁺) into the solution.

The conformation of the polyelectrolyte chain in solution is highly dependent on the ionic strength of the medium.

Low Ionic Strength (Low Salt Concentration): In solutions with low salt concentration, such as pure water, the negatively charged carboxylate groups along the polymer backbone repel each other due to electrostatic forces. This intramolecular repulsion forces the polymer chain to adopt a stiff, extended, or uncoiled conformation to maximize the distance between the charges. This extended structure increases the hydrodynamic volume of the polymer and significantly affects the solution's viscosity.

High Ionic Strength (High Salt Concentration): When a salt (e.g., NaCl) is added to the solution, the added ions shield the negative charges on the polymer chain. The small, mobile salt counter-ions (Na⁺) cluster around the fixed carboxylate groups, effectively neutralizing the electrostatic repulsion between them. With the repulsive forces diminished, the polymer chain is no longer forced into an extended state and can adopt a more flexible, collapsed, or coiled conformation, similar to a neutral polymer in a good solvent. This conformational change from an extended rod to a flexible coil leads to a decrease in the solution's viscosity.

This sensitivity of polymer conformation to ionic strength is a hallmark characteristic of polyelectrolytes and influences many of its material properties and applications. Studies have noted that the polyconjugate system of polypropiolic acid influences its properties as a polyelectrolyte.

| Solution Condition | Intramolecular Forces | Polymer Chain Conformation | Resulting Solution Property |

|---|---|---|---|

| Low Ionic Strength (e.g., Pure Water) | Strong Electrostatic Repulsion | Extended, Rigid, Rod-like | High Viscosity |

| High Ionic Strength (e.g., Salt Solution) | Charge Shielding, Reduced Repulsion | Collapsed, Flexible, Coiled | Lower Viscosity |

Biological and Biomedical Research Applications of Propiolic Acid Sodium Salt

Antimicrobial Activity Studies

A thorough review of scientific literature reveals a notable scarcity of specific research focused on the antimicrobial, particularly the bactericidal and fungicidal, properties of propiolic acid sodium salt. The available body of research predominantly investigates the well-documented antimicrobial effects of a structurally related compound, propionic acid, and its sodium salt. While both are three-carbon carboxylates, the presence of a triple bond in propiolic acid, as opposed to the single bonds in propionic acid, results in a significantly different chemical structure and reactivity. Therefore, the biological activities of propionic acid sodium salt cannot be directly extrapolated to this compound.

For contextual understanding, the established antimicrobial properties of propionic acid and its sodium salt are briefly summarized below, with the explicit clarification that this information does not pertain to this compound.

However, its saturated counterpart, propionic acid, and its salts are recognized for their bacteriostatic and bactericidal effects. Their mechanism of action is largely attributed to the ability of the undissociated form of the acid to penetrate the cell membrane of bacteria. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification can disrupt essential metabolic processes and inhibit the growth of various bacteria. Propionic acid has demonstrated efficacy against a range of bacteria, including foodborne pathogens. For instance, studies have investigated its inhibitory effects on Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.

Direct research on the fungicidal properties of this compound is limited in the available scientific literature.

In contrast, propionic acid and its salts are widely used as fungicides, particularly in the preservation of stored grains and animal feed. researchgate.net The fungicidal action of propionic acid is believed to involve the disruption of fungal cell membranes and the inhibition of essential metabolic enzymes. researchgate.netdrugbank.com Research has shown that propionic acid can induce mitochondrial-mediated apoptosis in fungi, leading to cell death. researchgate.netoup.com Its effectiveness against various molds and yeasts is well-documented. For example, propionic acid has been shown to inhibit the growth of Aspergillus niger and Candida albicans. google.com The mechanism of this antifungal activity may also involve the inhibition of glucose metabolism within the fungal cells through the accumulation of propionyl-CoA. drugbank.com

Advanced Scaffolds in Medicinal Chemistry

Propiolic acid and its ester derivatives, such as alkyl propiolates, serve as valuable building blocks in the synthesis of complex heterocyclic molecules with potential therapeutic applications. Their utility stems from the reactivity of the carbon-carbon triple bond, which readily participates in various cycloaddition and multicomponent reactions.

The thiopyrano[2,3-d]thiazole scaffold is a significant pharmacophore found in compounds with a wide range of biological activities. Propiolic acid and its esters have been utilized as dienophiles in hetero-Diels-Alder reactions to construct this heterocyclic system. In these reactions, a conjugated system containing a sulfur atom (a thione) acts as the diene, and the propiolate derivative serves as the electron-deficient dienophile.

The reaction typically proceeds via a [4+2] cycloaddition, leading to the formation of the thiopyran ring fused to a thiazole ring. This approach allows for the creation of a diverse library of thiopyrano[2,3-d]thiazole derivatives by varying the substituents on both the diene and the dienophile. The resulting compounds have been investigated for various biological activities, including anticancer and antimicrobial properties. The versatility of the propiolate dienophile allows for the introduction of different functional groups into the final molecule, which can be crucial for modulating its biological activity.

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the efficient synthesis of complex molecules in a single step. Alkyl propiolates are frequently employed as key reactants in MCRs to generate novel polyheterocyclic systems. These reactions often involve the in-situ formation of highly reactive intermediates that then undergo a cascade of reactions to yield the final heterocyclic product.

For instance, alkyl propiolates can react with a variety of nucleophiles and electrophiles in a one-pot synthesis to construct intricate molecular architectures. These polyheterocyclic systems are of significant interest due to their potential as cytotoxic agents for cancer therapy. The ability to rapidly generate a diverse range of compounds through MCRs facilitates the exploration of structure-activity relationships and the identification of lead compounds with potent and selective cytotoxicity against cancer cell lines.

Below is a table summarizing examples of heterocyclic systems synthesized using propiolate derivatives and their reported biological activities.

| Reactant | Reaction Type | Synthesized Heterocyclic System | Reported Biological Activity |

| Ethyl Propiolate | Hetero-Diels-Alder | Thiopyrano[2,3-d]thiazole | Potential Anticancer |

| Methyl Propiolate | Multicomponent Reaction | Substituted Pyridine | Antimicrobial |

| Dimethyl Acetylenedicarboxylate | Cycloaddition | Fused Thiazole | Antimicrobial |

| Alkyl Propiolates | Multicomponent Reaction | Polyheterocyclic Systems | Cytotoxicity against cancer cell lines |

Theoretical and Computational Studies of Propiolic Acid Sodium Salt Systems

Mechanistic Insights into Polymerization Processes of Acetylenic Carboxylic Acids and Salts

The polymerization of acetylenic compounds, including propiolic acid and its salts, is a subject of significant theoretical interest due to the potential for creating conjugated polyene systems with unique electronic properties. Computational studies help to elucidate the complex mechanisms that can govern these polymerization reactions, which are often difficult to probe experimentally.

Theoretical premises suggest that the polymerization of acetylenes is distinct and leads to polyene systems whose properties are influenced by attached functional groups, such as the carboxy group in poly(propiolic acid). researchgate.net The solid-state polymerization of propiolic acid salts, for instance, is theoretically dependent on the radius of the metal ion, which influences the crystal lattice packing and monomer orientation. researchgate.net This topochemical control, where the reaction proceeds with a minimum of atomic or molecular movement, can lead to stereospecific polymers. researchgate.netmetu.edu.tr

Studies on related acetylenic dicarboxylic acids provide further mechanistic insights that are applicable to propiolate systems. For instance, the solid-state polymerization of acetylenedicarboxylic acid (ADCA) has been shown to be challenging under traditional methods but can be achieved under high pressure. scispace.com Computational analysis of the crystal structure under pressure reveals that changes in intermolecular interaction energies can drive the reaction. scispace.com The mechanism of polymerization is highly dependent on the catalyst, the thermal history of the reaction, and often the solvent. metu.edu.tr

Radiation-induced polymerization is another key area of investigation. In the solid-state polymerization of acetylenedicarboxylic acid monopotassium salt, Co-60 γ-radiation has been used to initiate the process at room temperature. metu.edu.tr Characterization of the resulting polymer suggests that it retains a crystal structure partially identical to the monomer, indicating a topotactic polymerization mechanism. metu.edu.tr In the initial stages of this process, gases such as H₂O, CO, and/or CO₂ may be evolved as the polymerization proceeds at the acetylene (B1199291) group. metu.edu.tr

The theoretical foundations for these processes often involve considering the stereochemistry and the electronic configuration of the monomer within a crystal lattice or in solution, which dictates the feasibility of chain propagation and the structure of the resulting polymer. researchgate.net

Electronic Structure and Reactivity Modeling of Acetylenic Anions

The reactivity of propiolic acid sodium salt is largely defined by the electronic structure of the propiolate anion. The propiolate anion is a type of acetylide anion, which has distinctive features that can be modeled computationally. The terminal alkyne proton of propiolic acid is significantly more acidic than protons on alkanes or alkenes, a phenomenon explained by the electronic structure of the resulting conjugate base. openochem.orglumenlearning.comlibretexts.org

The carbon atom of the C-H bond in a terminal alkyne is sp-hybridized. lumenlearning.comlibretexts.org This sp-hybrid orbital has 50% s-character, which is significantly higher than the 33% s-character of an sp² orbital (in alkenes) or the 25% s-character of an sp³ orbital (in alkanes). lumenlearning.comlibretexts.org Because s-orbitals are closer to the nucleus than p-orbitals, the electrons in an sp-orbital are held more tightly to the carbon nucleus. openochem.orglumenlearning.com

When the terminal proton is removed, the resulting negative charge on the acetylide anion resides in this sp-hybrid orbital. openochem.orglibretexts.org The high s-character of the orbital means the electron density of the negative charge is held closer to the nucleus, which compacts the charge and significantly stabilizes the anion. openochem.org This stabilization is the primary reason for the enhanced acidity of terminal alkynes. openochem.orglumenlearning.com

| Compound | Conjugate Base | Hybridization | % s-Character | pKa |

|---|---|---|---|---|

| Ethane (CH₃CH₃) | CH₃CH₂⁻ | sp³ | 25% | ~50 |

| Ethylene (CH₂CH₂) | CH₂CH⁻ | sp² | 33% | ~44 |

| Acetylene (HCCH) | HCC⁻ | sp | 50% | ~25 |

Data sourced from multiple references. openochem.orglumenlearning.comlibretexts.org

The negative charge and unshared electron pair on the sp-hybridized carbon make the acetylide anion, and by extension the propiolate anion, a strong nucleophile. openochem.orglibretexts.orgpressbooks.pub Computational models can be used to calculate the electron density and electrostatic potential of the anion, quantifying its nucleophilic character. This high nucleophilicity allows it to react with a variety of electrophiles, most notably in alkylation reactions with primary alkyl halides to form new carbon-carbon bonds. pressbooks.pub However, due to their strong basicity, acetylide anions may cause elimination rather than substitution reactions when reacting with more sterically hindered secondary or tertiary alkyl halides. libretexts.orgpressbooks.pub

Emerging Research Directions and Future Prospects for Propiolic Acid Sodium Salt

Development of Novel Synthetic Approaches and Catalytic Systems

The synthesis of propiolic acid and its salts has been a subject of study for decades, traditionally involving methods like the oxidation of propargyl alcohol or the carboxylation of sodium acetylide under high pressure. wikipedia.org However, recent research has focused on developing more efficient, sustainable, and versatile catalytic systems. A significant area of advancement is the catalytic carboxylation of terminal alkynes with carbon dioxide (CO₂), a greenhouse gas, which presents a green and atom-economical approach to producing propiolic acid derivatives.

These novel systems often employ transition metal catalysts, with copper-based systems showing particular promise due to their high activity and stability. The general mechanism involves the activation of the alkyne by the metal catalyst, followed by the insertion of CO₂ to form a metal propiolate intermediate, which is then converted to the final product. The efficiency of these reactions is highly dependent on the catalyst, ligands, and reaction conditions. Research is ongoing to develop heterogeneous catalysts that can be easily recovered and reused, further enhancing the sustainability of the process.

| Catalyst System | Reaction Type | Key Advantages | Research Focus |

|---|---|---|---|

| Copper(I) Halides (e.g., CuI) with a Base | Direct Carboxylation of Acetylene (B1199291) with CO₂ | High activity and selectivity for propiolic acid derivatives. | Optimizing base and solvent conditions to improve yield and reaction rates. |

| Heterogeneous Copper-based Catalysts (e.g., Cu-MOFs) | Direct Carboxylation of Acetylene with CO₂ | Facile catalyst recovery and reuse, promoting sustainable production. | Designing stable and highly porous metal-organic frameworks (MOFs) for enhanced catalytic efficiency. |

| Silver-containing Catalysts | Direct Carboxylation of Acetylene with CO₂ | Good product yields and high selectivity. | Improving catalyst stability, particularly against moisture. |

| Lead Electrode | Oxidation of Propargyl Alcohol | Established commercial method. wikipedia.org | Developing alternative, less toxic electrode materials and improving energy efficiency. |

Exploration in Advanced Functional Materials with Tunable Helicity

The rigid, linear structure of the acetylene unit in propiolic acid makes it an attractive monomer for the synthesis of functional polymers, particularly polyacetylenes. Substituted polyacetylenes are known to form conjugated backbones that can adopt stable helical conformations. mdpi.com This has spurred research into using propiolic acid derivatives, such as propiolic esters, to create novel helical polymers. mdpi.com

The helicity of these polymers—whether the spiral turns clockwise or counter-clockwise—can bestow unique chiroptical properties, making them suitable for applications in chiral separation, asymmetric catalysis, and sensing. rsc.org A key research goal is to achieve "tunable helicity," where the helical structure can be controlled or switched by external stimuli. This can be achieved by attaching functional pendant groups to the polyacetylene backbone. acs.org While much of the work has been done with propiolic esters and amides, propiolic acid sodium salt represents a compelling monomer for creating water-soluble helical polymers, a significant advantage for biological and environmental applications. The polymerization of such monomers could lead to materials whose helical structure is sensitive to pH, ionic strength, or the presence of specific molecules, opening avenues for smart materials.

| Polymer Family | Monomer Type | Key Structural Feature | Resulting Properties & Applications |

|---|---|---|---|

| Poly(propiolic esters) | Esters of propiolic acid | Conjugated polyene backbone with ester side groups. mdpi.com | Can form helical structures; potential for chiroptical materials and asymmetric catalysis. mdpi.comrsc.org |

| Poly(phenylacetylenes) | Phenylacetylene derivatives | Polyacetylene backbone with phenyl rings as pendants. | Can exhibit dynamic helicity influenced by chiral amines or solvents; used as models for studying helical induction and memory. nih.gov |

| Polyacetylenes with functional pendants | Acetylene monomers with various side groups | Attachment of specific functional groups to the polymer backbone. acs.org | Properties like liquid crystallinity, light emission, and bioactivity can be tuned by changing pendants. acs.org |

| Potential Poly(this compound) | This compound | Ionic carboxylate groups along the polymer chain. | Hypothesized to be water-soluble, with helicity potentially tunable by pH or ionic stimuli, for use in sensing or biological applications. |

Expansion of Biological Applications in Targeted Therapies and Diagnostics

Perhaps the most dynamic area of emerging research for this compound is in the biomedical field, driven by the principles of "click chemistry" and "bioorthogonal chemistry". wikipedia.orgijpsjournal.comspringernature.com These terms describe chemical reactions that are rapid, selective, and can occur within complex biological systems without interfering with native processes. wikipedia.orgspringernature.com The terminal alkyne group of propiolic acid is a perfect functional handle for one of the most prominent click reactions: the azide-alkyne cycloaddition. sigmaaldrich.com

This capability allows researchers to use propiolic acid derivatives as molecular linchpins. For instance, a drug molecule can be modified with a propiolate group and then "clicked" onto a targeting ligand (such as an antibody or peptide) that specifically recognizes cancer cells. nih.gov This creates a targeted drug delivery system that minimizes harm to healthy tissue. nih.gov

In diagnostics, the same principle applies. A biomolecule of interest within a cell can be metabolically labeled with an azide (B81097) group. A propiolate-modified fluorescent probe can then be introduced, which clicks onto the azide, lighting up the target molecule for imaging. tenovapharma.commedchemexpress.commedchemexpress.com This allows for the visualization of biological processes in real-time. The small size and stability of the alkyne group make propiolic acid derivatives ideal for these applications, and research is focused on designing new probes and therapeutic conjugates with enhanced efficacy and specificity. nih.gov

| Application Area | Strategy | Role of the Alkyne Group | Potential Outcome |

|---|---|---|---|

| Targeted Cancer Therapy | Conjugating an antineoplastic drug to a tumor-targeting antibody or ligand. nih.govwikipedia.org | Serves as a stable, reactive handle on the drug or linker for attachment to an azide on the targeting molecule. | Selective delivery of cytotoxic agents to cancer cells, reducing systemic toxicity. nih.gov |

| Diagnostic Imaging | Attaching a fluorogenic dye to a molecule that binds to a specific cellular target. tenovapharma.com | The alkyne on the dye molecule allows for covalent attachment to an azide-modified target via a click reaction. | Real-time visualization of biomolecules and processes within living cells without the need for wash steps. tenovapharma.com |

| Chemoproteomics | Using alkyne-functionalized analogues of metabolites to profile their targets in living cells. medchemexpress.com | The alkyne probe is incorporated into cells and then "clicked" to a reporter tag for identification and quantification. | Mapping protein modifications and identifying the targets of bioactive molecules. medchemexpress.com |

| Drug Discovery | Using click chemistry to rapidly synthesize large libraries of potential drug candidates. ijpsjournal.com | Allows for the modular assembly of molecular fragments (one with an alkyne, one with an azide) to create diverse structures. | Accelerated identification and optimization of lead compounds for various diseases. ijpsjournal.comresearchgate.net |

Q & A

Basic Research Questions

Q. How is Propiolic Acid Sodium Salt synthesized in laboratory settings, and what factors influence yield and purity?

- Methodological Answer : The synthesis typically involves neutralizing propiolic acid with sodium hydroxide or sodium carbonate under controlled pH conditions. Solubility characteristics (e.g., high solubility of sodium salts in water) dictate the use of titration or excess reactant methods . Post-synthesis, recrystallization from aqueous ethanol is recommended to enhance purity. Key challenges include avoiding side reactions (e.g., decarboxylation) by maintaining low temperatures (<25°C) during neutralization .

Q. What are the primary analytical techniques for confirming the structure and purity of this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) is critical for identifying the triple bond (C≡C) stretching band near 2100 cm⁻¹ and carboxylate (COO⁻) vibrations at ~1600 cm⁻¹ . Elemental analysis (C, H, Na) and nuclear magnetic resonance (¹³C NMR) further validate molecular composition. For purity assessment, ion chromatography quantifies sodium content, while thermogravimetric analysis (TGA) detects residual solvents .

Q. How do solubility properties of this compound impact its application in aqueous-phase reactions?

- Methodological Answer : Its high solubility in water enables homogeneous reaction conditions for nucleophilic additions or Sonogashira couplings. However, solubility limits in organic solvents necessitate phase-transfer catalysts (e.g., tetrabutylammonium bromide) for cross-phase reactivity . Pre-experiment solubility testing in target solvents (e.g., DMF, ethanol) is advised to optimize reaction design .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition metal-catalyzed decarboxylative couplings?

- Methodological Answer : Under palladium catalysis, the salt undergoes decarboxylation to form acetylide intermediates, enabling C–C bond formation with aryl halides. Computational studies (DFT) suggest that electron-deficient ligands accelerate decarboxylation by stabilizing the transition state . Contradictions in reported catalytic efficiencies (e.g., Cu vs. Pd systems) require systematic screening of ligands, solvents, and temperature gradients .

Q. How can adsorption modes of this compound on metal oxide surfaces be resolved using spectroscopic and computational methods?

- Methodological Answer : Infrared spectroscopy combined with DFT modeling distinguishes monodentate (single O–metal bond) and bidentate (two O–metal bonds) adsorption on ZnO surfaces. Experimental peaks at 1540 cm⁻¹ (asymmetric COO⁻ stretch) and 1420 cm⁻¹ (symmetric COO⁻ stretch) correlate with bidentate configurations, while shifts >20 cm⁻¹ indicate monodentate binding . Discrepancies between experimental and computational spectra often arise from surface hydroxyl interactions, necessitating cluster model refinements .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible bioassay applications?

- Methodological Answer : Rigorous quality control includes HPLC-MS to monitor decarboxylation byproducts and ion-selective electrodes for sodium quantification. For sensitive assays (e.g., enzyme inhibition), additional peptide content analysis and TFA removal (<1%) are recommended to standardize bioactivity . Contradictions in reported solubility data may arise from residual moisture; lyophilization and Karl Fischer titration ensure consistent anhydrous formulations .

Q. How does this compound participate in multicomponent Ugi reactions, and what are the limitations in stereoselectivity?

- Methodological Answer : The triple bond acts as a dipolarophile in Ugi reactions, forming propargyl amides. However, stereoselectivity is challenged by competing pathways (e.g., ketenimine formation). Chiral auxiliaries (e.g., Evans’ oxazolidinones) and low-temperature conditions (−20°C) improve enantiomeric excess (ee >80%). Contradictions in yield optimization (e.g., solvent polarity effects) highlight the need for DoE (Design of Experiments) approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.